molecular formula C13H18O3 B8397101 5-(2,6-Dimethylphenoxy)pentanoic acid

5-(2,6-Dimethylphenoxy)pentanoic acid

Cat. No.: B8397101
M. Wt: 222.28 g/mol
InChI Key: SZBUBZWUFQKHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Dimethylphenoxy)pentanoic acid is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a pentanoic acid chain linked to a 2,6-dimethylphenoxy group, a structure that is often explored in the development of bioactive molecules. Compounds with similar phenoxyacetic acid scaffolds, such as 2,6-Dimethylphenoxyacetic acid (CAS 13335-71-2), are known to be used as intermediates or building blocks in synthetic organic chemistry . Researchers utilize these structures to create novel compounds for various biological screenings. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant safety data sheet (SDS) before use. Proper personal protective equipment should be worn, and safe laboratory practices must be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(2,6-dimethylphenoxy)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-10-6-5-7-11(2)13(10)16-9-4-3-8-12(14)15/h5-7H,3-4,8-9H2,1-2H3,(H,14,15)

InChI Key

SZBUBZWUFQKHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCC(=O)O

Origin of Product

United States

Synthesis and Derivatization Strategies

Methodologies for the Chemical Synthesis of 5-(2,6-Dimethylphenoxy)pentanoic Acid

The most scientifically sound and direct pathway to synthesize this compound is through a multi-step process centered around the nucleophilic substitution reaction between the precursors 2,6-dimethylphenol (B121312) and a functionalized pentanoic acid derivative.

Multi-step Reaction Pathways

A logical multi-step synthesis can be proposed as follows:

Deprotonation of 2,6-Dimethylphenol: The synthesis begins with the conversion of the weakly acidic 2,6-dimethylphenol into its much more nucleophilic conjugate base, the 2,6-dimethylphenoxide ion. This is typically achieved by reacting the phenol (B47542) with a suitable base.

Nucleophilic Substitution (SN2 Reaction): The generated 2,6-dimethylphenoxide ion then acts as a nucleophile, attacking a pentanoic acid derivative that has been functionalized with a good leaving group at the 5-position. wikipedia.orgmasterorganicchemistry.com An ester of 5-halopentanoic acid, such as ethyl 5-bromopentanoate, is an ideal substrate for this step. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion displaces the halide to form the ether linkage, resulting in an ester intermediate (ethyl 5-(2,6-dimethylphenoxy)pentanoate). wikipedia.orgmasterorganicchemistry.com

Ester Hydrolysis: The final step is the hydrolysis of the resulting ester to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions, followed by neutralization to yield this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the proposed synthesis hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize potential side reactions. The key SN2 reaction step is particularly sensitive to several factors.

ParameterRecommended ConditionRationale
Base Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)Strong bases that effectively deprotonate the phenol to form the nucleophilic phenoxide ion without introducing competing nucleophiles. bartleby.com
Solvent Polar aprotic (e.g., DMF, Acetone, DMSO)These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity. They are ideal for SN2 reactions. bartleby.com
Substrate Primary alkyl halide (e.g., Ethyl 5-bromopentanoate)Primary halides are most suitable for SN2 reactions, as they are less sterically hindered and less prone to elimination reactions. masterorganicchemistry.comchemistrysteps.com
Temperature 50-100 °CModerate heating is typically required to overcome the activation energy of the reaction, but excessive temperatures can favor the competing E2 elimination side reaction. bartleby.com

By controlling these conditions, the Williamson ether synthesis can achieve high yields, often in the range of 50-95%. bartleby.com

Precursor Selection and Chemical Transformations

The choice of starting materials is critical for the success of the synthesis.

Role of 2,6-Dimethylphenol in Synthesis

2,6-Dimethylphenol serves as the foundational aromatic component of the target molecule. nih.gov In this synthesis, it functions as the precursor to the nucleophile. The hydroxyl group of the phenol is deprotonated to form the phenoxide, which then attacks the electrophilic carbon of the pentanoic acid derivative. The two methyl groups ortho to the hydroxyl group provide some steric hindrance, which might slightly impede the reaction rate compared to an unsubstituted phenol, but the reaction remains highly feasible.

Pentanoic Acid Derivative Functionalization

Pentanoic acid itself is not a suitable precursor for the SN2 reaction. wikipedia.orgnih.gov It must be functionalized in two key ways:

Activation of the 5-position: A halogen, such as bromine or chlorine, is introduced at the terminal (C5) position of the carbon chain. This atom serves as an excellent leaving group during the nucleophilic substitution step.

Protection of the Carboxylic Acid: The carboxylic acid group is acidic and would interfere with the basic conditions used to generate the phenoxide. Therefore, it is typically protected as an ester (e.g., a methyl or ethyl ester). This ester group is unreactive during the ether formation and can be easily removed in the final hydrolysis step to regenerate the carboxylic acid.

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound can be achieved by modifying the precursors. For example, using different isomers of dimethylphenol (such as 2,5-dimethylphenol (B165462) or 3,5-dimethylphenol) or altering the structure of the carboxylic acid chain would result in a variety of related compounds.

Reacting an alkali metal salt of a lower alkyl ester of 2-methylpropanoic acid with a 1,3-dihalopropane (like 1-bromo-3-chloropropane) in a polar aprotic solvent. google.com

Reacting the resulting intermediate with an alkali metal salt of 2,5-dimethylphenol in a mixed solvent system. google.com

This highlights that while the core components may be similar, the specific substitution pattern can necessitate a significantly different and more complex synthetic approach compared to a straightforward Williamson ether synthesis.

FeatureThis compound (Proposed)5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (Documented)
Phenol Precursor 2,6-Dimethylphenol2,5-Dimethylphenol
Carboxylic Acid Precursor Ethyl 5-bromopentanoateLower alkyl ester of 2-methylpropanoic acid + 1,3-dihalopropane
Key Reaction Williamson Ether Synthesis (SN2)Alkylation of an ester enolate followed by ether formation

Regioisomeric Investigations (e.g., 2,5-Dimethylphenoxy Isomers)

The position of the methyl groups on the phenoxy ring significantly influences the compound's properties. Investigations into regioisomers, such as those involving the 2,5-dimethylphenoxy and 3,5-dimethylphenoxy moieties, are crucial for comparative analysis. A common synthetic route for these compounds is the Williamson ether synthesis.

For instance, the synthesis of the related compound 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil) typically involves the O-alkylation of 2,5-dimethylphenol. google.com A process for its preparation starts with the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid with 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane. google.com The resulting ester of 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid is then used to alkylate the alkali metal salt of 2,5-dimethylphenol. google.com This reaction is often carried out under reflux in a mixed solvent system, such as toluene (B28343) and dimethyl sulfoxide, for 7 to 20 hours, yielding the final product. google.com

A similar strategy can be applied to synthesize the target compound, this compound, by substituting 2,5-dimethylphenol with 2,6-dimethylphenol. The general reaction scheme is as follows:

Step 1: Formation of the Phenoxide. 2,6-Dimethylphenol is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding sodium or potassium 2,6-dimethylphenoxide.

Step 2: Nucleophilic Substitution. The phenoxide then acts as a nucleophile, attacking a suitable 5-halopentanoate ester (e.g., ethyl 5-bromopentanoate).

Step 3: Hydrolysis. The resulting ester is hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product, this compound.

The table below compares the starting materials for the synthesis of different regioisomers.

Target CompoundPhenolic Starting MaterialAlkylating Agent (Example)
This compound2,6-DimethylphenolEthyl 5-bromopentanoate
5-(2,5-Dimethylphenoxy)pentanoic acid2,5-DimethylphenolEthyl 5-bromopentanoate
5-(3,5-Dimethylphenoxy)pentanoic acid3,5-DimethylphenolEthyl 5-bromopentanoate

Modification of the Pentanoic Acid Moiety

The pentanoic acid moiety of this compound offers a site for various chemical modifications to produce derivatives with potentially different physicochemical properties. Standard carboxylic acid chemistry can be employed to synthesize a range of analogues.

Esterification: The carboxylic acid can be converted to esters through reaction with various alcohols in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. These modifications can alter the compound's lipophilicity and metabolic profile. For example, the related compound Gemfibrozil (B1671426) is known to form a glucuronide conjugate at its carboxylic acid group.

Amidation: Reaction with amines, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can produce a variety of amides. This introduces new functional groups and potential hydrogen bonding sites.

The following table summarizes potential modifications to the pentanoic acid group.

Reaction TypeReagents (Examples)Product Class
EsterificationMethanol, Acid CatalystMethyl Ester
AmidationAmmonia, Coupling AgentPrimary Amide
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol

These derivatizations are essential for exploring the chemical space around the parent compound and for creating probes to study its biological interactions.

Chiral Analogues and Stereoselective Synthesis Approaches

While this compound itself is achiral, chirality can be introduced by adding substituents to the pentanoic acid chain, creating stereogenic centers. For example, introducing a methyl group at the α- or β-position of the pentanoic acid chain would result in chiral analogues.

The synthesis of these chiral analogues requires stereoselective methods to control the three-dimensional arrangement of atoms. Key approaches include:

Use of Chiral Starting Materials: Employing an enantiomerically pure starting material, such as a chiral halopentanoic acid derivative, can lead to a stereochemically defined product.

Asymmetric Catalysis: Utilizing chiral catalysts can direct the reaction to favor the formation of one enantiomer over the other. This has been demonstrated in related syntheses, where frustrated Lewis pairs (FLPs) with chiral Lewis bases have been used to achieve stereoselectivity. semanticscholar.org

Enzymatic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, the lipase (B570770) from Candida cylindracea has been used for the kinetic resolution of racemic alcohols to produce chiral intermediates for α-tocopherol analogues. researchgate.net This principle can be applied to resolve racemic precursors of chiral this compound analogues.

The development of stereoselective synthesis is critical for investigating the specific interactions of individual enantiomers, as they often exhibit different biological activities.

Impurity Profiling and Control in Synthetic Processes

The control of impurities in the synthesis of any chemical compound is paramount to ensure its quality and purity. Impurity profiling involves the identification and quantification of all potential impurities that may arise during the manufacturing process and storage. nih.gov

For this compound, potential impurities can originate from several sources: nih.govresearchgate.net

Starting Materials: Unreacted 2,6-dimethylphenol or the 5-halopentanoic acid derivative.

Intermediates: Incomplete conversion of intermediates to the final product.

By-products: Products from side reactions, such as C-alkylation of the phenol instead of O-alkylation, or elimination reactions.

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis. ijpbs.com

Degradation Products: Impurities formed during storage or under stress conditions like heat or light. nih.gov

The International Conference on Harmonisation (ICH) provides guidelines that recommend the identification and characterization of any impurity present at a level of 0.1% or higher. nih.gov

Control Strategies: Effective control of impurities is achieved through a multi-faceted approach:

Raw Material Control: Using high-purity starting materials and reagents.

Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, reaction time, and stoichiometry to minimize side reactions.

Purification: Implementing robust purification techniques like crystallization, chromatography, and distillation at intermediate and final stages.

Analytical Monitoring: Employing sensitive analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the impurity profile throughout the process. nih.gov

The table below lists potential impurities and corresponding control measures.

Impurity TypePotential SourceControl/Mitigation Strategy
Unreacted 2,6-dimethylphenolIncomplete reactionOptimization of stoichiometry; Purification by extraction or chromatography.
C-alkylated by-productSide reactionControl of reaction conditions (solvent, base); Purification by crystallization.
Residual Solvents (e.g., Toluene)Synthesis processUse of appropriate drying techniques (e.g., vacuum drying); Monitored by GC.
Degradation ProductsStorageStorage under appropriate conditions (e.g., protected from light and heat).

By understanding the potential synthetic pathways, derivatization possibilities, and impurity profiles, a comprehensive chemical characterization of this compound can be achieved.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In a hypothetical ¹H NMR spectrum of 5-(2,6-Dimethylphenoxy)pentanoic acid, distinct signals would be expected for the protons in different parts of the molecule. The aromatic protons of the 2,6-dimethylphenyl group would likely appear as a multiplet in the downfield region, typically between 6.8 and 7.2 ppm, due to the deshielding effect of the aromatic ring. The two methyl groups attached to the aromatic ring are chemically equivalent and would be expected to produce a sharp singlet further upfield.

The protons of the pentanoic acid chain would exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) group protons adjacent to the ether oxygen (O-CH₂) would be deshielded and are expected to resonate as a triplet. The other methylene groups in the chain would appear as multiplets in the upfield region. The protons of the terminal carboxylic acid group (-COOH) are typically observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ar-H 6.8 - 7.2 m
Ar-CH₃ ~2.2 s
O-CH₂ ~4.0 t
-CH₂- (various) 1.5 - 2.5 m

Note: This is a predicted data table based on general principles of ¹H NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain and the methyl groups.

The carbonyl carbon is the most deshielded and would appear at the lowest field, typically above 170 ppm. The aromatic carbons would resonate in the region of approximately 110-160 ppm, with the carbon atom attached to the ether oxygen appearing at a lower field. The aliphatic carbons of the pentanoic acid chain and the methyl carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O >170
Ar-C (quaternary) 130 - 160
Ar-CH 110 - 130
O-CH₂ 60 - 70
-CH₂- (various) 20 - 40

Note: This is a predicted data table based on general principles of ¹³C NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In the negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The C-O stretching vibrations of the ether linkage would likely appear in the region of 1000-1300 cm⁻¹. Characteristic absorptions for the aromatic ring and the C-H bonds of the aliphatic chain and methyl groups would also be present.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carboxylic Acid) 1700 - 1725
C-O (Ether) 1000 - 1300
C-H (Aromatic) 3000 - 3100

Note: This is a predicted data table based on general principles of IR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that result in a change in the polarizability of the molecule. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum. A prominent band corresponding to the symmetric "ring breathing" mode of the substituted benzene (B151609) ring is expected around 800-850 cm⁻¹. The C=C stretching vibrations of the aromatic ring also give rise to distinct bands between 1580 cm⁻¹ and 1620 cm⁻¹.

While the O-H stretch is weak in Raman spectra, the C=O stretch of the carboxylic acid group is expected to be observable, though generally weaker than in the IR spectrum, in the 1640-1680 cm⁻¹ range. The aliphatic chain will produce characteristic C-H stretching bands between 2800 cm⁻¹ and 3000 cm⁻¹, as well as C-C stretching and CH₂ twisting and rocking modes in the fingerprint region (800-1500 cm⁻¹).

Spectroscopic studies on the analogue 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil) have utilized Raman spectroscopy to confirm vibrational assignments made with FT-IR, highlighting the complementary nature of these techniques. researchgate.net

Table 2: Expected Raman Active Bands for this compound

Frequency Range (cm⁻¹) Bond / Moiety Vibration Type Intensity
3100-3000 C-H (Aromatic) Stretching Medium
3000-2800 C-H (Aliphatic) Stretching Strong
1620-1580 C=C (Aromatic) Stretching Strong
1680-1640 C=O (Carboxylic Acid) Stretching Weak-Medium

X-ray Crystallography for Solid-State Structure Determination (if applicable for analogues)

While specific X-ray crystallography data for this compound is not publicly available, analysis of closely related analogues provides significant insight into its likely solid-state structure. The crystal structure of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil), an analogue with a different substitution pattern on the aromatic ring and additional methyl groups on the aliphatic chain, has been determined. researchgate.net

Studies of this analogue reveal that carboxylic acids in the solid state commonly form hydrogen-bonded dimers. researchgate.net In the crystal lattice of Gemfibrozil (B1671426), two independent molecules in the asymmetric unit are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic dimeric structure. researchgate.net This intermolecular interaction is a dominant feature that dictates the molecular packing.

The geometric parameters, such as bond lengths and angles, within the phenoxy and pentanoic acid moieties of the analogue provide a reliable model for those expected in this compound. The conformation of the flexible pentanoic acid chain and its orientation relative to the planar aromatic ring are influenced by crystal packing forces and intramolecular steric interactions. It is anticipated that this compound would also exhibit similar hydrogen-bonding motifs and molecular packing in its crystalline form.

Analytical Method Development for Purity Assessment

Ensuring the purity of a chemical compound is critical for its application. Chromatographic techniques such as HPLC and GC are standard methods for assessing the purity of pharmaceutical intermediates and active ingredients.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

In a typical RP-HPLC setup, the stationary phase would be a non-polar material, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the mobile phase is a critical parameter; for a carboxylic acid, an acidic mobile phase (e.g., containing small amounts of formic acid, acetic acid, or phosphoric acid) is used to suppress the ionization of the carboxyl group, ensuring good peak shape and retention.

Detection is typically achieved using an ultraviolet (UV) detector, as the dimethylphenoxy group contains a chromophore that absorbs UV light, with a maximum absorption wavelength likely between 260 and 280 nm. The method would be validated for parameters including linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ) to ensure it is suitable for its intended purpose of purity determination.

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

Parameter Description
Column C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)
Flow Rate 1.0 mL/min
Detection UV at ~270 nm
Column Temperature 25-30 °C

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids, direct GC analysis of this compound is challenging. The high polarity and the tendency to form hydrogen bonds require high temperatures for elution, which can lead to thermal degradation and poor peak shape.

To overcome this, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester. Common derivatization agents include diazomethane (B1218177) to form a methyl ester, or reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. Another approach involves forming pentafluorobenzyl (PFB) esters, which are highly sensitive to electron capture detection (ECD).

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column. A low- to mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable. Detection can be performed using a Flame Ionization Detector (FID), which offers a wide linear range, or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. researchgate.net The GC-MS method, in particular, provides high specificity and sensitivity for quantitative determination of potential genotoxic impurities. researchgate.net

Table 4: Typical GC Parameters for Analysis of Derivatized this compound

Parameter Description
Derivatization Esterification (e.g., to methyl or TMS ester)
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250-280 °C
Oven Program Temperature gradient (e.g., start at 100 °C, ramp to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 280-300 °C |

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused exclusively on the compound This compound . While the user's request outlines a detailed structure for such an analysis—encompassing electronic structure calculations, conformational analysis, and molecular docking simulations—the foundational research data required to populate these sections for this specific molecule are not available in the public domain.

Extensive searches for Density Functional Theory (DFT) applications, HOMO-LUMO energy gap analyses, Natural Bond Orbital (NBO) studies, molecular dynamics simulations, and theoretical binding interactions pertaining to this compound did not yield specific results.

Research in this area is heavily concentrated on structurally related but distinct compounds, most notably Gemfibrozil, which is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. nih.govnih.govnih.govmdpi.com This compound and its various analogues have been the subject of numerous studies, including investigations into their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmedpharmres.comresearchgate.netnih.gov However, the structural differences between Gemfibrozil and this compound—specifically the position of the methyl group on the phenoxy ring (position 6 versus 5) and the absence of the two methyl groups on the pentanoic acid chain—are significant enough that data cannot be extrapolated without introducing scientific inaccuracies.

Due to the lack of specific research data for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested computational chemistry outline. The generation of such content would require dedicated, novel research to be conducted and published.

Computational Chemistry and Molecular Modeling Studies

Prediction of Theoretical Biochemical Pathway Participation

Currently, specific computational studies detailing the predicted biochemical pathway participation of 5-(2,6-Dimethylphenoxy)pentanoic acid are not available in the public domain. However, based on its chemical structure and the known metabolic pathways of structurally related compounds, a theoretical prediction of its metabolic fate can be constructed. The primary routes of metabolism for xenobiotics containing an aromatic ring and a carboxylic acid moiety often involve hydroxylation and subsequent conjugation reactions.

The initial phase I metabolism of this compound is likely to be mediated by the cytochrome P450 (CYP450) family of enzymes. eurekaselect.comfrontiersin.org Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl group. For this compound, this would likely involve the addition of a hydroxyl group to the dimethylphenoxy ring. The exact position of hydroxylation would be influenced by the directing effects of the existing substituents.

Another potential site for phase I metabolism is the aliphatic pentanoic acid chain. This could involve omega-oxidation (hydroxylation at the terminal methyl group) or omega-1 oxidation. Following these initial oxidative transformations, the resulting metabolites would be candidates for phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. Common conjugation reactions include glucuronidation of the newly introduced hydroxyl groups or the existing carboxylic acid group, as well as sulfation.

It is important to emphasize that these predicted pathways are theoretical and based on general principles of drug metabolism. The actual metabolic profile of this compound would need to be confirmed through experimental studies, such as in vitro incubations with liver microsomes or hepatocytes, followed by identification of the resulting metabolites using techniques like mass spectrometry. Computational tools can aid in this process by providing a targeted search for expected metabolites. pensoft.net

The following table summarizes the plausible, though not experimentally confirmed, theoretical biochemical transformations of this compound.

Metabolic Phase Predicted Reaction Enzyme Family Potential Metabolite Structure
Phase IAromatic HydroxylationCytochrome P450Hydroxylated this compound
Phase IAliphatic HydroxylationCytochrome P450Hydroxylated pentanoic acid chain
Phase IIGlucuronidationUGTsGlucuronide conjugate of parent or Phase I metabolite
Phase IISulfationSULTsSulfate conjugate of parent or Phase I metabolite

UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases

Biochemical Transformations and Metabolic Pathway Investigations in Vitro/mechanistic Focus

Mitochondrial Biotransformation Pathways

The metabolic fate of 5-(2,6-Dimethylphenoxy)pentanoic acid within the cellular machinery is primarily dictated by mitochondrial processes. Investigations using isolated rat liver mitochondria have elucidated a pathway involving catabolic breakdown and conjugation reactions, which are critical for the biotransformation of this compound.

This compound is a substrate for the mitochondrial beta-oxidation pathway, the catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA. wikipedia.orglibretexts.org This process occurs through a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org For this compound, the pentanoic acid side chain undergoes two complete cycles of β-oxidation. nih.gov

In the first cycle, two carbon atoms are cleaved from the aliphatic chain, yielding 3-(2,6-dimethylphenoxy)propanoic acid as an intermediate. This intermediate then enters a second β-oxidation cycle, which results in the cleavage of the ether bond and the release of the phenolic moiety. nih.gov Despite being a substrate, studies have indicated that ω-(2,6-Dimethylphenoxy)alkanoic acids, including the pentanoic acid variant, are generally poor substrates for β-oxidation, suggesting a slower rate of metabolic processing compared to other fatty acids. nih.gov The efficiency of beta-oxidation can be influenced by cofactors such as NAD+ and coenzyme A (CoA), which are essential for the enzymatic reactions. nih.gov

The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle system. nih.gov This process involves the conversion of acyl-CoA esters to acylcarnitines. In vitro studies with rat liver mitochondria have demonstrated that the biotransformation of this compound is accompanied by the formation of its corresponding carnitine ester, 5-(2,6-dimethylphenoxy)pentanoylcarnitine. nih.gov

Furthermore, the intermediate metabolite from the first cycle of beta-oxidation, 3-(2,6-dimethylphenoxy)propanoic acid, was also detected as its carnitine ester, 3-(2,6-dimethylphenoxy)propanoylcarnitine. nih.gov The formation of these carnitine esters is a crucial step, enabling the transport of the fatty acid across the inner mitochondrial membrane to the site of the β-oxidation enzymes. nih.gov The accumulation of such CoA thioesters can favor their conversion to carnitine esters by enzymes like carnitine palmitoyltransferase-II. nih.gov

The ultimate outcome of the two successive β-oxidation cycles on this compound is the liberation of the phenolic metabolite, 2,6-Dimethylphenol (B121312). nih.gov This release occurs after the second cycle, which processes the intermediate 3-(2,6-dimethylphenoxy)propanoic acid. nih.gov The generation of this phenolic compound is a key feature of the mitochondrial metabolism of phenoxyalkanoic acids. nih.gov Subsequent metabolism of 2,6-Dimethylphenol can lead to the formation of reactive intermediates like o-quinone methide, which may interact with cellular nucleophiles. nih.gov

The table below summarizes the key metabolites identified during the mitochondrial biotransformation of this compound.

Parent Compound Identified Metabolites Metabolic Pathway
This compound5-(2,6-Dimethylphenoxy)pentanoylcarnitineCarnitine Conjugation
3-(2,6-Dimethylphenoxy)propanoylcarnitineBeta-Oxidation & Carnitine Conjugation
2,6-DimethylphenolBeta-Oxidation (2 cycles)

This table is based on data from in vitro studies using rat liver mitochondria. nih.gov

In Vitro Enzyme Interaction Studies

The interaction between a substrate and an enzyme is a highly specific process governed by the chemical environment and structure of the enzyme's active site. libretexts.orgtexas.gov This specificity determines the efficiency of the catalytic reaction.

Studies have shown that ω-(2,6-Dimethylphenoxy)alkanoic acids are poor substrates for the enzymes of the β-oxidation pathway. nih.gov This suggests a lower binding affinity or a less-than-optimal orientation within the active site of the enzymes involved, such as acyl-CoA dehydrogenases. aocs.org The enzyme's active site is a unique combination of amino acid residues that create a specific chemical environment. libretexts.org The presence of the two methyl groups at the 2 and 6 positions of the phenoxy ring in this compound likely introduces steric hindrance. This structural feature may impede the ideal "induced fit," a dynamic conformational change that occurs in both the enzyme and substrate to facilitate catalysis. texas.gov The reduced rate of metabolism is a direct consequence of this suboptimal enzyme-substrate interaction.

Comparative Biochemical Analysis with Related Phenoxyalkanoic Acids

Comparing the metabolism of this compound with other structurally related phenoxyalkanoic acids reveals important structure-activity relationships. Key structural determinants of metabolic rates include the length of the alkanoic acid chain and the substitution pattern on the aromatic ring.

Research indicates that the rate of biotransformation to phenolic metabolites decreases significantly with methyl-group substitution on the phenoxy moiety. nih.gov This is consistent with the observation that this compound is a poor substrate for β-oxidation. nih.gov

Furthermore, when compared to other potential prodrugs designed to deliver 2,6-Dimethylphenol, such as 3-([2,6-dimethylphenoxy]methylthio)propanoic acid and 3-(2,6-dimethylphenoxy)acrylic acid, the biotransformation of ω-(2,6-dimethylphenoxy)alkanoic acids is slower. nih.gov

The following table provides a comparative overview of biotransformation characteristics for related phenoxyalkanoic acids.

Compound Key Structural Feature Relative Rate of Phenol (B47542) Formation β-Oxidation Cycles to Release Phenol
5-(Phenoxy)pentanoic acidUnsubstituted Ring, 5-Carbon ChainHigher2
This compoundDimethyl-substituted Ring, 5-Carbon ChainLower2
3-(Phenoxy)propanoic acidUnsubstituted Ring, 3-Carbon ChainHigher1
3-(2,6-Dimethylphenoxy)propanoic acidDimethyl-substituted Ring, 3-Carbon ChainLower1

This table illustrates the general trends observed in the metabolism of phenoxyalkanoic acids based on structure. nih.govnih.gov

Structure Activity Relationship Sar Studies for Molecular Interactions

Impact of Substituent Modifications on Molecular Interactions

Modifications to the substituents on both the aromatic ring and the pentanoic acid chain of compounds structurally related to 5-(2,6-dimethylphenoxy)pentanoic acid have been shown to significantly impact their biological effects.

Research on gemfibrozil (B1671426), which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, offers the closest available data for understanding the SAR of this compound. A structure-activity relationship study on gemfibrozil derivatives as activators of soluble guanylyl cyclase (sGC) revealed several key structural requirements for activity. The study indicated that the carboxylic acid chain length and modifications to the carboxyl group are critical. Specifically, shorter carboxylic acid chains and modification of the carboxyl group were found to be detrimental to sGC activating properties nih.gov.

Furthermore, the substitution pattern on the benzene (B151609) ring plays a crucial role. The 2,5-dimethyl substitution in gemfibrozil resulted in more potent sGC activation compared to a monosubstituted analogue with only a 2-methyl group nih.gov. This suggests that the presence and position of methyl groups on the phenoxy ring are important determinants of activity. Replacing the 2-methyl group with a bulkier 2-isopropyl group was well-tolerated, indicating that some steric bulk at this position is permissible nih.gov.

Table 1: Impact of Substituent Modifications on the Biological Activity of Gemfibrozil Analogues

ModificationObserved Effect on sGC ActivationReference
Shortening of the carboxylic acid chainDetrimental nih.gov
Modification of the carboxyl groupDetrimental nih.gov
Removal of one methyl group from the benzene ring (2-methyl vs. 2,5-dimethyl)Reduced potency nih.gov
Replacement of 2-methyl with 2-isopropyl groupWell-tolerated nih.gov

These findings suggest that for this compound, the integrity of the pentanoic acid chain and its carboxylic acid function are likely essential for its molecular interactions. The presence of the two methyl groups at positions 2 and 6 on the phenoxy ring is also expected to be a key contributor to its biological activity profile, potentially by influencing the molecule's conformation and interaction with its target binding sites.

Stereochemical Influences on Biochemical Processes (for chiral analogues)

The introduction of a chiral center into molecules can lead to enantiomers with distinct pharmacological and toxicological profiles. For phenoxyalkanoic acids, stereochemistry has been shown to be a significant factor in their biological activity.

The study of phenoxyalkanoic acid herbicides, such as dichlorprop (B359615) (DCPP) and mecoprop (B166265) (MCPP), further underscores the importance of stereochemistry. The herbicidal activity of these compounds is highly enantioselective, with the (R)-enantiomers exhibiting significantly greater activity than the (S)-enantiomers. This enantioselectivity is attributed to the preferential binding of the (R)-enantiomer to the TIR1-IAA7 auxin co-receptor complex nih.gov. Molecular docking and in vitro binding assays confirmed that the (R)-enantiomer has a stronger binding affinity for the target protein nih.gov.

Table 2: Stereochemical Influences on the Biological Activity of Phenoxyalkanoic Acid Analogues

CompoundChiral Center PositionObserved Stereochemical EffectReference
5-(2,5-dimethylphenoxy)-2-methylpentanoic acidC2 of pentanoic acidBoth enantiomers inhibit platelet aggregation nih.gov
5-(2,5-dimethylphenoxy)-2-ethylpentanoic acidC2 of pentanoic acidBoth enantiomers inhibit platelet aggregation nih.gov
Dichlorprop (DCPP) and Mecoprop (MCPP)C2 of propanoic acid(R)-enantiomer shows significantly higher herbicidal activity due to stronger receptor binding nih.gov

Based on these findings, it can be inferred that if a chiral center were introduced into this compound, for instance by adding a substituent at one of the methylene (B1212753) groups of the pentanoic acid chain, the resulting enantiomers would likely exhibit different biological activities. The specific nature and magnitude of this stereochemical influence would depend on the target and the precise interactions within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, QSAR studies on related fibrates and phenoxyalkanoic acids can provide an understanding of the types of molecular descriptors that are likely to be important for predicting the interaction potency of this compound.

For fibrates, which are a class of lipid-lowering agents that include gemfibrozil, QSAR studies have been employed to understand their activity as peroxisome proliferator-activated receptor (PPAR) agonists. These studies often reveal the importance of physicochemical properties such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume, surface area) in determining the biological activity. The general structure of fibrates, consisting of a carboxylic acid head, a linker, and a hydrophobic aromatic tail, is amenable to QSAR analysis. For instance, the nature and substitution pattern of the aromatic ring significantly influence the interaction with the PPAR ligand-binding pocket.

A QSAR analysis of phenoxy acetamide (B32628) analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors highlighted the importance of steric, hydrophobic, and electrostatic fields in determining their inhibitory activity. The models generated in such studies can provide contour maps that visualize regions where modifications to the molecule would be expected to increase or decrease activity.

Table 3: Common Descriptors in QSAR Models for Fibrates and Related Compounds

Descriptor TypeSpecific DescriptorsPotential Relevance for this compound
LipophiliclogP, Hydrophobic fieldGoverns membrane permeability and interaction with hydrophobic pockets of target proteins.
ElectronicPartial atomic charges, Dipole moment, Electrostatic fieldInfluences polar interactions, such as hydrogen bonding with the carboxylic acid group.
StericMolecular weight, Molecular volume, Steric fieldDetermines the fit of the molecule within the binding site; the dimethylphenoxy group is a key steric feature.
TopologicalConnectivity indices, Shape indicesDescribes the overall size, shape, and branching of the molecule.

For this compound, a QSAR model would likely incorporate descriptors that quantify the properties of the dimethylphenoxy ring, the flexibility of the pentanoic acid chain, and the acidity of the carboxylic acid group. Such a model could be a valuable tool for predicting the potency of new analogues and for guiding the design of more effective compounds.

Theoretical Applications and Research Probes

Exploration as a Chemical Probe for Biochemical Pathway Tracing

The unique structure of 5-(2,6-Dimethylphenoxy)pentanoic acid makes it a candidate for development as a chemical probe for tracing and elucidating biochemical pathways. Chemical probes are small molecules used to study biological systems, and the design of such tools is a critical aspect of chemical biology.

The lipophilic 2,6-dimethylphenoxy group combined with the hydrophilic carboxylic acid function provides amphipathic properties that could influence its distribution and interaction within cellular environments. Theoretically, this compound could be modified to incorporate reporter tags, such as fluorescent dyes or radioactive isotopes, enabling the tracking of its metabolic fate and interactions with cellular components.

Table 1: Potential Modifications of this compound for Biochemical Probing

Modification TypeReporter Tag ExamplePotential Application
Fluorescent LabelingAttaching a fluorophore (e.g., fluorescein) to the pentanoic acid chain.Visualizing the compound's localization within cells using fluorescence microscopy.
Isotopic LabelingReplacing carbon atoms with ¹³C or ¹⁴C isotopes.Tracing metabolic pathways and identifying downstream metabolites using mass spectrometry or radiometric assays.
Affinity TaggingIncorporating a biotin (B1667282) tag to facilitate the isolation of binding partners.Identifying proteins that interact with the compound through affinity purification followed by proteomic analysis.

The steric hindrance provided by the two methyl groups on the phenyl ring could also be exploited to probe the specificity of enzyme active sites. By comparing its activity with that of less hindered analogs, researchers could gain insights into the spatial constraints of particular biological targets.

Role in Understanding Organic Reaction Mechanisms

In the field of organic chemistry, understanding reaction mechanisms is fundamental. The structure of this compound offers several features that could be valuable for mechanistic studies.

The ether linkage is a key functional group, and studies on its cleavage under various conditions could provide insights into the stability and reactivity of substituted phenoxyalkanoic acids. The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction. The kinetics and stereochemical outcomes of these reactions could be systematically studied to understand the influence of the bulky 2,6-dimethylphenoxy group on the reactivity of the carboxyl group.

Furthermore, isotopic labeling of the pentanoic acid chain or the phenyl ring could be employed to track bond-forming and bond-breaking steps in complex organic transformations. For instance, placing a label at a specific carbon atom could help to distinguish between different plausible mechanistic pathways.

Design of Derivatives for Material Science Applications (e.g., Polymerization)

The bifunctional nature of this compound, possessing both a carboxylic acid and an aromatic ring, makes it a potential monomer for the synthesis of novel polymers. The carboxylic acid can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively.

The presence of the 2,6-dimethylphenoxy side group would be expected to impart specific properties to the resulting polymers. These bulky side chains could influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength, by affecting chain packing and intermolecular interactions.

Table 2: Theoretical Polymer Properties Based on Derivatives of this compound

Polymer TypePotential Monomer DerivativeExpected Influence of the 2,6-Dimethylphenoxy Group
PolyesterDiol ester of this compoundIncreased amorphous character, potentially leading to enhanced solubility in organic solvents and lower crystallinity.
PolyamideDiamide of this compoundSteric hindrance may affect hydrogen bonding between polymer chains, influencing thermal and mechanical properties.
Functional PolymerPolymerization of a vinyl-functionalized derivativeThe phenoxy side chains could be further modified post-polymerization to introduce additional functionalities.

Research in this area would involve the synthesis of various derivatives of this compound and their subsequent polymerization. Characterization of the resulting materials would provide valuable data on structure-property relationships in this novel class of polymers, potentially leading to materials with tailored thermal, mechanical, and optical properties for specialized applications.

Q & A

Q. What are the standard methodologies for synthesizing 5-(2,6-dimethylphenoxy)pentanoic acid?

The synthesis involves nucleophilic substitution and ester hydrolysis. For example:

  • Step 1 : React 2,6-dimethylphenol with bromochloromethane in dry tetrahydrofuran (THF) under argon, using sodium hydroxide as a base, to form 2-(chloromethoxy)-1,3-dimethylbenzene .
  • Step 2 : Couple this intermediate with methyl 3-mercaptopropionate via reflux in THF, followed by acid hydrolysis to yield the final product.
  • Key controls : Monitor reactions via TLC and purify intermediates using vacuum distillation or chromatography (e.g., hexane/ethyl acetate gradients) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • NMR spectroscopy : Confirm aromatic protons (δ 7.0–7.1 ppm), methyl groups (δ 2.73 ppm), and carboxylic acid protons (broad singlet ~11 ppm) .
  • Mass spectrometry (MS) : Observe [M+H]⁺ at m/z 223 and [M+Na]⁺ at m/z 245 .
  • Purity checks : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. What are the mitochondrial β-oxidation pathways for this compound, and how do they differ from endogenous fatty acid metabolism?

  • Pathway : The compound undergoes two β-oxidation cycles in rat liver mitochondria, releasing 2,6-dimethylphenol. Unlike dietary fatty acids, intermediates like carnitine esters (e.g., 5-(2,6-dimethylphenoxy)pentanoylcarnitine) accumulate due to steric hindrance from the 2,6-dimethylphenoxy group .
  • Detection : Use LC-MS to identify carnitine esters (e.g., m/z 386 for pentanoylcarnitine) and monitor phenolic metabolites via GC-MS .

Q. How do steric and electronic effects of substituents influence the biotransformation rates of ω-(phenoxy)alkanoic acids?

  • Key finding : For this compound, bulky 2,6-dimethyl groups reduce β-oxidation rates compared to unsubstituted analogs. Substituting the linker with a methylthio group (e.g., 3-([2,6-dimethylphenoxy]methylthio)propanoic acid) increases reaction rates by reducing steric clashes with acyl-CoA dehydrogenases .
  • Experimental design : Compare biotransformation rates (nmol/min/mg protein) in mitochondrial assays (Table 1):
CompoundBiotransformation Rate
5-(Phenoxy)pentanoic acid12.5 ± 1.2
This compound2.8 ± 0.3
3-([2,6-Dimethylphenoxy]methylthio)propanoic acid9.1 ± 0.9

Q. What methodological approaches are used to detect carnitine ester intermediates during β-oxidation?

  • LC-MS protocol : Incubate the compound with rat liver mitochondria, quench reactions with ice-cold acetonitrile, and analyze supernatants using a C18 column with ESI+ detection. Key ions: m/z 386 (pentanoylcarnitine) and m/z 330 (propanoylcarnitine) .
  • Controls : Include carnitine palmitoyltransferase-II inhibitors (e.g., etomoxir) to confirm enzyme-specific esterification .

Q. How can structural modifications optimize this compound for enhanced metabolic stability or activity?

  • Strategy : Introduce electron-withdrawing groups (e.g., thioether linkers) to improve enzyme binding. For example, replacing the oxygen linker with a methylthio group increases β-oxidation rates 3-fold .
  • Validation : Synthesize analogs via nucleophilic substitution (e.g., 3-bromopropanoic acid with 2,6-dimethylphenol derivatives) and test mitochondrial uptake using radiolabeled tracers (³H or ¹⁴C) .

Q. How do researchers resolve contradictions in biotransformation data, such as unexpected rate variations across analogs?

  • Case study : While unsubstituted ω-(phenoxy)alkanoic acids show rate decreases with chain length, this compound defies this trend due to steric inhibition.
  • Resolution : Perform molecular docking simulations (e.g., AutoDock Vina) to visualize interactions between the 2,6-dimethyl group and acyl-CoA dehydrogenase active sites. Validate with mutagenesis studies on key enzyme residues .

Key Notes for Experimental Design

  • Mitochondrial assays : Isolate mitochondria from fresh rat liver via differential centrifugation. Use respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, pH 7.2) and monitor oxygen consumption with a Clark electrode .
  • Synthetic scalability : Optimize reaction scales using flow chemistry for intermediates like 2-(chloromethoxy)-1,3-dimethylbenzene to minimize side products .

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